molecular formula C15H12FN3O2 B8466371 1h-Pyrazolo[3,4-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-,methyl ester

1h-Pyrazolo[3,4-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-,methyl ester

Cat. No.: B8466371
M. Wt: 285.27 g/mol
InChI Key: WHVAMJQPHLAKFB-UHFFFAOYSA-N
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Description

1h-Pyrazolo[3,4-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-,methyl ester is a useful research compound. Its molecular formula is C15H12FN3O2 and its molecular weight is 285.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C15H12FN3O2/c1-21-15(20)13-6-11-7-18-19(14(11)8-17-13)9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3

InChI Key

WHVAMJQPHLAKFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=NN2CC3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate (0.628 g, 3.545 mmol) in DMF (15 mL) was added 4-fluorobenzyl bromide (0.442 mL, 3.545 mmol) followed by potassium carbonate (0.490 g, 3.545 mmol), and the mixture was stirred overnight at room temperature. Saturated sodium bicarbonate was added and the mixture was extracted with ethyl acetate (3×50 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated. The crude solid was purified by flash column chromatography (silica gel, 0-20% acetonitrile:chloroform v/v) to provide pure desired methyl 1-(4-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (0.66 g, 30% yield over three steps) and the undesired methyl 2-(4-fluoro-benzyl)-2H-pyrazolo[3,4-c]pyridine-5-carboxylate (0.73 g, 33% yield) as white solids. Methyl 1-(4-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: 1HNMR (CDCl3, 300 MHz) δ ppm 8.91 (s, 1H), 8.59 (s, 1H), 8.22 (s, 1H), 7.26 (m, 2H), 7.02 (m, 2H), 5.69 (s, 2H), 4.03 (s, 3H). LCMS (API-ES M+H+) 286. Methyl 2-(4-fluoro-benzyl)-2H-pyrazolo[3,4-c]pyridine-5-carboxylate: 1HNMR (CDCl3, 300 MHz): 6 ppm 9.32 (s, 1H), 8.51 (s, 1H), 8.10 (s, 1H), 7.36 (m, 2H), 7.09 (m, 2H), 5.65 (2H, s), 4.02 (s, 3H). LCMS (API-ES M+H+) 286.
Quantity
0.628 g
Type
reactant
Reaction Step One
Quantity
0.442 mL
Type
reactant
Reaction Step One
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Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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